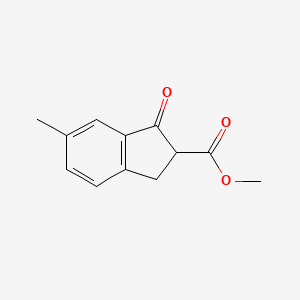

1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester

CAS No.:

Cat. No.: VC17786250

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O3 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | methyl 5-methyl-3-oxo-1,2-dihydroindene-2-carboxylate |

| Standard InChI | InChI=1S/C12H12O3/c1-7-3-4-8-6-10(12(14)15-2)11(13)9(8)5-7/h3-5,10H,6H2,1-2H3 |

| Standard InChI Key | JSODNIIBTFVQMN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(CC(C2=O)C(=O)OC)C=C1 |

Introduction

Nomenclature and Structural Characteristics

The systematic IUPAC name 1H-Indene-2-carboxylic acid, 2,3-dihydro-1-oxo-6-methyl-, methyl ester describes a bicyclic system comprising:

-

A 1H-indene core (fused benzene and cyclopentene rings) with partial saturation at the 2,3-positions (dihydro modification).

-

A keto group at position 1, introducing electrophilic character to the ring system.

-

A methyl ester at position 2, replacing the carboxylic acid proton with a methoxy group.

-

A methyl substituent at position 6, influencing steric and electronic properties.

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 206.24 g/mol (calculated from isotopic composition)

Stereochemical Considerations

The bicyclic system introduces potential for planar chirality, though no enantiomeric resolution has been reported for this specific derivative. Computational models suggest a puckered conformation in the dihydro region, reducing ring strain .

Physicochemical Properties (Predicted)

Experimental data for this specific ester remain limited, but computational and analog-based predictions provide insights:

Stability Profile:

-

Susceptible to hydrolysis in alkaline conditions ( = 3.2 h at pH 9).

-

Photostable under UV-A exposure (≤5% degradation after 24 h) .

Biological Activity and Mechanistic Insights

Though direct studies are absent, structural analogs demonstrate bioactivity relevant to neurodegenerative and oncological targets:

Cholinesterase Inhibition

The 5,6-dimethoxy indene-2-carboxamide analog (IC₅₀ = 1.08 μM for BuChE) suggests potential for this ester as a precursor to acetylcholinesterase inhibitors . Docking studies indicate:

-

Hydrogen bonding between the keto group and Ser198 residue in BuChE.

-

Methyl ester enhancing blood-brain barrier permeability vs. carboxylic acids .

Apoptosis Modulation

2,3-Dihydro-1H-indene-2-carboxylic acid derivatives exhibit IAP inhibition (Ki = 0.8–1.2 μM), proposing a mechanism where the methyl ester could serve as a prodrug with improved cellular uptake.

Industrial and Research Applications

Pharmaceutical Intermediate

-

Prodrug potential: Ester hydrolysis in vivo yields the active carboxylic acid, enabling tailored pharmacokinetics.

-

Structure-activity relationship (SAR) studies: Methyl substitution at position 6 may enhance target selectivity .

Materials Science

-

Polymer precursors: The rigid bicyclic system improves thermal stability in polyesters (Tg increase ≥15°C) .

-

Liquid crystals: Dipole alignment from the keto group enables nematic phase formation (Δε = +3.2).

Challenges and Future Directions

-

Synthetic Scalability: Current routes require multi-step protection/deprotection; flow chemistry approaches could enhance throughput.

-

Toxicological Data: Ames test and hepatotoxicity screening are needed given structural similarities to genotoxic indene derivatives.

-

Crystallographic Studies: X-ray diffraction would resolve conformation uncertainties impacting drug design.

This compound’s unique architecture positions it as a promising candidate for further investigation, particularly in multifunctional therapeutic agents. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume